REACTION_CXSMILES
|
ClC1C=CC(C2(C[Br:17])CCC(CCC)O2)=CC=1.[OH:18][CH2:19][CH:20]([CH2:32][CH2:33][CH3:34])[CH2:21][C:22]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][C:25]=1[Cl:31])=[CH2:23].BrBr.N1C=CC=CC=1>ClCCl>[Cl:31][C:25]1[CH:26]=[C:27]([Cl:30])[CH:28]=[CH:29][C:24]=1[C:22]1([CH2:23][Br:17])[CH2:21][CH:20]([CH2:32][CH2:33][CH3:34])[CH2:19][O:18]1
|
Name
|
2-(4-chlorophenyl)-2-bromomethyl-5-prop-1-yltetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(OC(CC1)CCC)CBr
|
Name
|
4-(hydroxymethyl)-2-(2,4-dichlorophenyl)hept-1-ene
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OCC(CC(=C)C1=C(C=C(C=C1)Cl)Cl)CCC
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C1(OCC(C1)CCC)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |